molecular formula C3H11Cl2N3S B13786918 AET dichloride CAS No. 93365-28-7

AET dichloride

Cat. No.: B13786918
CAS No.: 93365-28-7
M. Wt: 192.11 g/mol
InChI Key: KKGIJYWJSRZTHR-UHFFFAOYSA-N
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Description

AET dichloride, also known as 1-(azidoethyl)-5H-tetrazole dichloride, is a highly energetic compound used in various scientific and industrial applications. It is a member of the azidotetrazole family, known for its high enthalpy of formation and sensitivity to external stimuli. This compound is characterized by its ability to form coordination compounds with metals, making it valuable in the field of energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AET dichloride typically involves the reaction of azidoethylamine with tetrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using recrystallization techniques to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of azidoethylamine and tetrazole, followed by purification steps such as distillation and crystallization. The final product is then packaged under strict safety protocols to ensure stability and prevent accidental detonation.

Chemical Reactions Analysis

Types of Reactions: AET dichloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into less energetic compounds.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Formation of azidoethyl tetrazole oxides.

    Reduction: Formation of azidoethyl tetrazole derivatives.

    Substitution: Formation of halogen-substituted azidoethyl tetrazoles.

Scientific Research Applications

AET dichloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in the synthesis of coordination compounds with metals such as copper, iron, and zinc. These compounds are studied for their energetic properties and potential use in explosives.

    Biology: Investigated for its potential as a radioprotective agent due to its ability to protect proteins against radiation-induced damage.

    Medicine: Explored for its use in the development of radioprotective drugs and other therapeutic agents.

    Industry: Utilized in the production of high-energy materials and explosives, as well as in the synthesis of polymers and other advanced materials.

Mechanism of Action

AET dichloride is compared with other similar compounds such as:

    1-(azidomethyl)-5H-tetrazole (AzMT): Similar in structure but with a different alkyl group. AzMT has a higher enthalpy of formation and is more sensitive to external stimuli.

    1-(azidopropyl)-5H-tetrazole (APT): Another similar compound with a longer alkyl chain. APT has lower sensitivity and enthalpy of formation compared to this compound.

Uniqueness: this compound is unique due to its specific alkyl group, which provides a balance between sensitivity and energetic properties. This makes it suitable for various applications where controlled energy release is required.

Comparison with Similar Compounds

  • 1-(azidomethyl)-5H-tetrazole (AzMT)
  • 1-(azidopropyl)-5H-tetrazole (APT)
  • 2-aminoethylisothiuronium bromide hydrobromide (AET)
  • 3-aminopropylisothiuronium bromide hydrobromide (APT)

Properties

CAS No.

93365-28-7

Molecular Formula

C3H11Cl2N3S

Molecular Weight

192.11 g/mol

IUPAC Name

2-aminoethyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H

InChI Key

KKGIJYWJSRZTHR-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)N.Cl.Cl

Related CAS

56-10-0 (Parent)

Origin of Product

United States

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